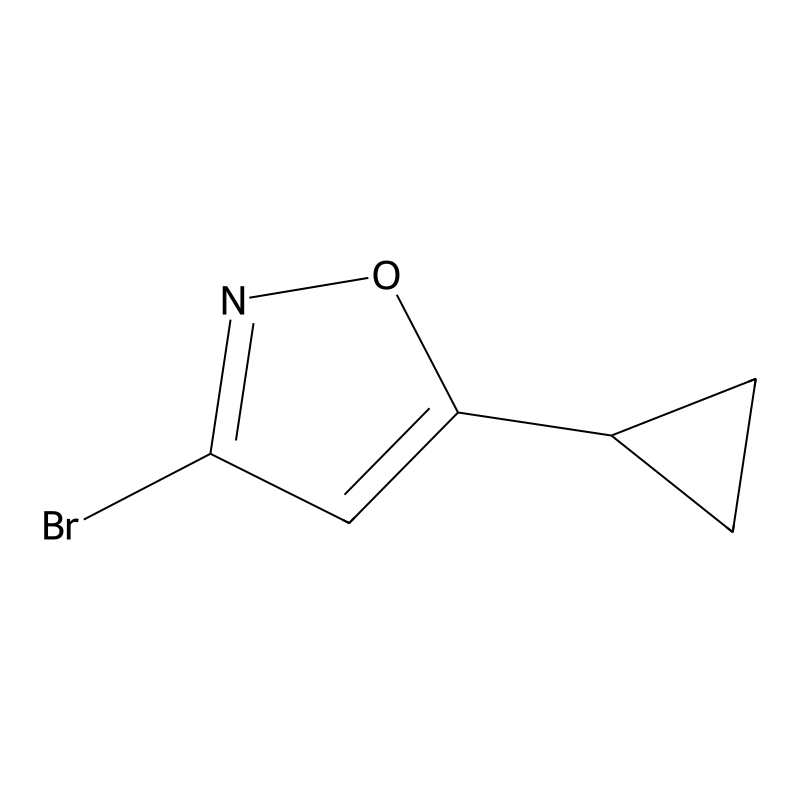

3-Bromo-5-cyclopropylisoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-5-cyclopropylisoxazole is a chemical compound belonging to the isoxazole family, characterized by its five-membered ring structure that includes one nitrogen and one oxygen atom. Its molecular formula is and it has a molar mass of approximately 188.02 g/mol. The presence of a bromine atom at the 3-position and a cyclopropyl group at the 5-position contributes to its distinct chemical properties and potential biological activities. Isoxazoles are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties .

Synthetic Organic Chemistry

-Bromo-5-cyclopropylisoxazole possesses a bromine atom, which is a reactive functional group commonly used in organic synthesis. Researchers might utilize this molecule as a building block for the creation of more complex molecules with desired properties.

Medicinal Chemistry

The isoxazole ring structure is present in various bioactive molecules exhibiting a range of pharmacological activities. 3-Bromo-5-cyclopropylisoxazole could be investigated to determine if it possesses any medicinal properties or can serve as a starting point for the development of new drugs [].

Material Science

Heterocyclic compounds, like isoxazoles, can find applications in material science due to their unique properties. Researchers might explore the potential of 3-Bromo-5-cyclopropylisoxazole for the development of novel materials with specific functionalities [].

- Oxidation: This reaction can convert the hydroxyl group to form corresponding aldehydes or carboxylic acids.

- Reduction: The bromine atom can be reduced, leading to the formation of cyclopropyl derivatives.

- Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, yielding new derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution.

The biological activity of 3-Bromo-5-cyclopropylisoxazole has been explored in various studies. It demonstrates potential as an enzyme inhibitor and exhibits antimicrobial properties. Research indicates that compounds within the isoxazole family can interact with specific molecular targets, modulating their activity, which is essential for therapeutic applications. The mechanism of action often involves binding to enzymes or receptors, influencing their function .

The synthesis of 3-Bromo-5-cyclopropylisoxazole typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Precursors: Starting materials are prepared through various organic reactions.

- Cyclization: The precursors undergo cyclization under specific conditions, often using metal catalysts like copper(I) or ruthenium(II).

- Purification: The final product is purified through techniques such as recrystallization or chromatography.

Industrial methods may also focus on metal-free synthetic routes to reduce toxicity and environmental impact.

3-Bromo-5-cyclopropylisoxazole has a wide range of applications in scientific research:

- Medicinal Chemistry: It is explored for its potential as an anticancer agent and antibacterial compound.

- Organic Synthesis: Used as a building block for synthesizing more complex molecules.

- Material Science: Investigated for its properties in developing new materials and catalysts .

Interaction studies involving 3-Bromo-5-cyclopropylisoxazole focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like surface plasmon resonance and molecular docking are commonly employed to assess these interactions. Understanding these interactions is crucial for evaluating the therapeutic potential of this compound and its derivatives.

Several compounds share structural similarities with 3-Bromo-5-cyclopropylisoxazole. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-Bromo-5-methylisoxazole-4-carboxylate | Contains a methyl group instead of cyclopropyl | |

| Methyl 3-Bromo-5-chloroisoxazole-4-carboxylate | Contains chlorine instead of cyclopropyl | |

| (3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol | Hydroxymethyl derivative with distinct properties |

Uniqueness

The uniqueness of 3-Bromo-5-cyclopropylisoxazole lies in its specific substitution pattern, particularly the cyclopropyl group at the 5-position, which influences its reactivity and biological properties differently compared to its analogs. This distinct structure may confer unique pharmacological effects that are not observed in other similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant